Triphenylcarbenium hexachloroantimonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

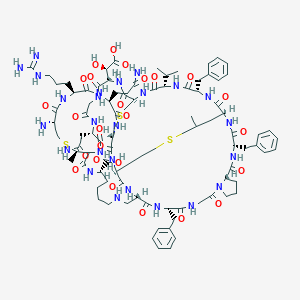

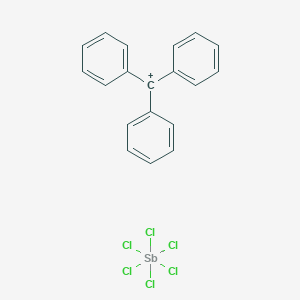

Triphenylcarbenium hexachloroantimonate, also known as Trityl hexachloroantimonate or Tritylium hexachloroantimonate, is an organometallic compound . It is a relatively stable carbenium ion, with the positive charge partially distributed among 10 of the carbon atoms . The molecular formula is C19H15Cl6Sb and the molecular weight is 577.79 g/mol .

Synthesis Analysis

Triphenylcarbenium ions (trityl cations: [RPh]3C+) are broadly identified organic compounds, used in various chemical processes such as protective group, a catalyst for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions . They have also been applied as neutral Lewis acids in different chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbon atom with a positive charge connected to three phenyl groups . The InChI Key is GASWLBDVMZXHOP-UHFFFAOYSA-H .

Chemical Reactions Analysis

Trityl cations have been widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses . They are also extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .

Physical and Chemical Properties Analysis

The melting point of this compound is approximately 220°C (decomposition). It is odorless and moisture sensitive .

Aplicaciones Científicas De Investigación

Polymerization Catalyst :

- Triphenylcarbenium hexachloroantimonate has been utilized as a catalyst in the polymerization of various carbazole-containing compounds, significantly enhancing the polymerization process and yield. It has been specifically employed in the polymerization of 3,6-dibromo-9-(2,3-epoxypropyl)carbazole and similar compounds, indicating its broad applicability in polymer science (Gražulevičius et al., 1992); (Brūzga et al., 1993).

Initiator in Chemical Reactions :

- It acts as an initiator in various chemical reactions, especially those involving cationic polymerization. Its ability to initiate polymerization of cyclic acetals and its intricate role in the initiation mechanism has been detailed in various studies, highlighting its importance in understanding and controlling polymerization processes (Penczek & Kubisa, 1973).

Photoconductivity and Electrophotographic Applications :

- After the polymerization process, the residual this compound acts as a sensitizer in electrophotographic layers, which exhibit high photoconductivity in the visible region. This indicates its potential applications in the field of photoconductivity and electrophotography (Gražulevičius et al., 1992).

In Diverse Chemical Processes :

- Triphenylcarbenium ions, of which this compound is a variant, are known for their roles as catalysts for C–C bond formation, dye chemistry, peptide synthesis, and several other chemical reactions. They're also used as protective groups and as neutral Lewis acids in different chemical reactions, illustrating their versatility in chemical synthesis (Baghery et al., 2020).

Optochemical Sensors :

- This compound is used in optochemical sensors for detecting the vapors of polar solvents. These sensors work based on the intensive color of the triphenylcarbenium ion, which changes upon interaction with solvent vapors, demonstrating its potential in environmental monitoring and safety applications (Dickert et al., 1988).

Safety and Hazards

Triphenylcarbenium hexachloroantimonate is classified as Acute toxicity - Oral, Category 4 and Acute toxicity - Inhalation, Category 4. It is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is harmful if swallowed or inhaled and toxic to aquatic life with long-lasting effects .

Propiedades

Número CAS |

1586-91-0 |

|---|---|

Fórmula molecular |

C19H15Cl6Sb |

Peso molecular |

577.8 g/mol |

Nombre IUPAC |

antimony(5+);diphenylmethylbenzene;hexachloride |

InChI |

InChI=1S/C19H15.6ClH.Sb/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;/h1-15H;6*1H;/q+1;;;;;;;+5/p-6 |

Clave InChI |

GASWLBDVMZXHOP-UHFFFAOYSA-H |

SMILES |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |

SMILES canónico |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5] |

| 1586-91-0 | |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

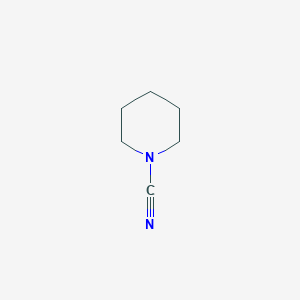

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

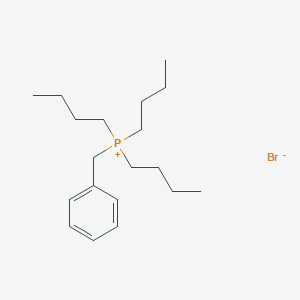

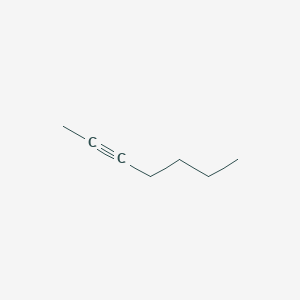

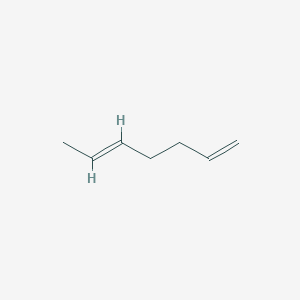

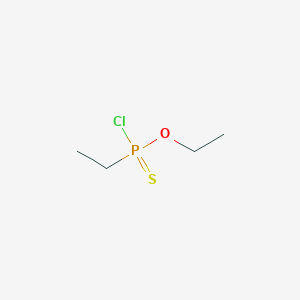

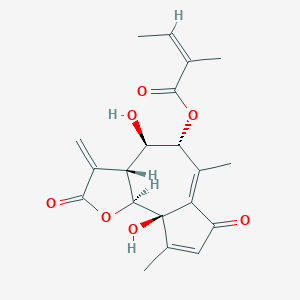

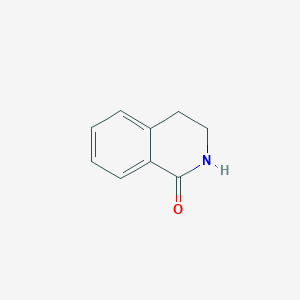

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.